

An In-Depth Technical Guide to 1-Bromo-1-Chloropropane

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Compound of Interest

Compound Name: 1-Bromo-1-chloropropane

Cat. No.: B8793123

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Introduction

1-Bromo-1-chloropropane is a halogenated hydrocarbon with potential applications in organic synthesis and as a subject of study in toxicology and cellular biology. Its chemical structure, featuring two different halogen atoms on the same carbon, imparts specific reactivity and properties that are of interest to researchers in various fields. This technical guide provides a comprehensive overview of the identifiers, physicochemical properties, and known biological interactions of **1-bromo-1-chloropropane**, along with detailed experimental protocols relevant to its synthesis and study.

Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of **1-bromo-1-chloropropane** is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for 1-Bromo-1-Chloropropane

Identifier	Value
CAS Number	34652-54-5[1]
IUPAC Name	1-bromo-1-chloropropane[1]
Molecular Formula	C ₃ H ₆ BrCl[1]
SMILES	CCC(Cl)Br[1]
InChI	InChI=1S/C3H6BrCl/c1-2-3(4)5/h3H,2H2,1H3[1]
InChIKey	HYOAGWAIGJXNQH-UHFFFAOYSA-N[1]
Synonyms	Bromochloropropane, Propane, bromochloro-[1]

Table 2: Physicochemical Properties of 1-Bromo-1-Chloropropane

Property	Value
Molecular Weight	157.44 g/mol [1]
Boiling Point	111 °C[2]
Density	1.528 g/cm ³
Appearance	Colorless liquid
Solubility	Insoluble in water; soluble in organic solvents
XLogP3-AA	2.6[1]
Exact Mass	155.93414 Da[1]
Monoisotopic Mass	155.93414 Da[1]

Experimental Protocols

Synthesis of 1-Bromo-1-Chloropropane

The synthesis of **1-bromo-1-chloropropane** can be achieved via free-radical halogenation of 1-chloropropane. This method relies on the initiation of a radical chain reaction, typically using UV light or a radical initiator. It is important to note that this reaction can produce a mixture of

products, including di-halogenated and other isomers, necessitating careful control of reaction conditions and purification of the final product.

Materials:

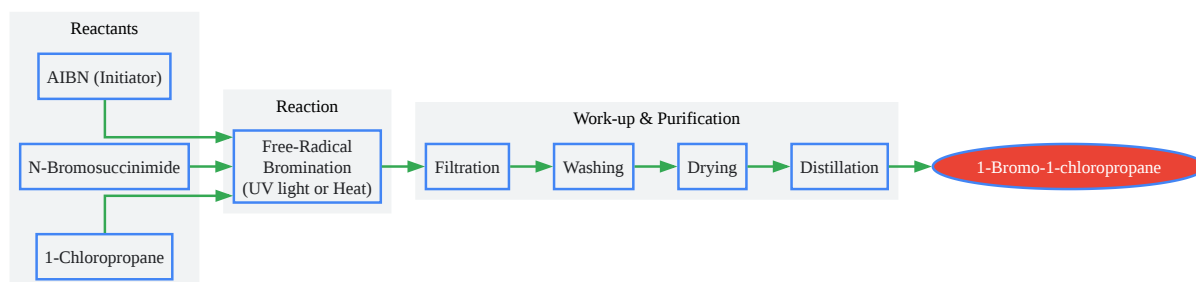
- 1-chloropropane
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl_4) or other suitable anhydrous solvent
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
- UV lamp (optional)
- Reaction flask with a reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloropropane in a four-fold excess of anhydrous carbon tetrachloride.
- **Addition of Reagents:** Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (approximately 0.02 equivalents) to the solution.
- **Initiation:** The reaction can be initiated by either heating the mixture to reflux (around 77°C for CCl_4) or by irradiation with a UV lamp at room temperature. The use of both heat and a radical initiator is common to ensure an efficient reaction.

- **Reaction Monitoring:** The progress of the reaction can be monitored by observing the consumption of NBS (which is denser than the solvent and will sink) and the formation of succinimide (which is less dense and will float). The reaction is typically complete within a few hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
- **Purification:** Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining water-soluble byproducts. Dry the organic layer over anhydrous magnesium sulfate.
- **Isolation:** Isolate the **1-bromo-1-chloropropane** from the solvent and any other byproducts by fractional distillation. The boiling point of **1-bromo-1-chloropropane** is approximately 111°C.

Logical Workflow for Synthesis:



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Caption: Workflow for the synthesis of **1-bromo-1-chloropropane**.

Biological Activity Assessment

1-Bromo-1-chloropropane has been noted for its potential to interact with biological systems, specifically in the context of immune response and cell death.

This compound is suggested to be an activator of the Toll-like receptor 4 (TLR4) pathway. A common method to assess TLR4 activation is through the use of a reporter cell line, such as HEK-Blue™-hTLR4 cells. These cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

- HEK-Blue™-hTLR4 cells
- HEK-Blue™ Detection medium
- **1-bromo-1-chloropropane**
- Positive control (e.g., Lipopolysaccharide - LPS)
- Negative control (vehicle, e.g., DMSO)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Seeding: Seed HEK-Blue™-hTLR4 cells into a 96-well plate at a density of approximately 5×10^4 cells/well and incubate overnight.
- Treatment: Prepare serial dilutions of **1-bromo-1-chloropropane** in the appropriate cell culture medium. Add the different concentrations of the compound, along with positive and negative controls, to the cells.

- Incubation: Incubate the plate for 18-24 hours in a CO₂ incubator at 37°C.
- Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-3 hours at 37°C.
- Measurement: Measure the absorbance at 620-655 nm using a microplate reader. The intensity of the color change is proportional to the level of SEAP, and thus to the activation of the TLR4 pathway.

1-Bromo-1-chloropropane is reported to induce the production of inflammatory cytokines in the human promyelocytic leukemia cell line, HL-60. The levels of secreted cytokines can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- HL-60 cells
- RPMI-1640 medium supplemented with fetal bovine serum (FBS)
- **1-bromo-1-chloropropane**
- Lipopolysaccharide (LPS) as a positive control
- ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
- Treatment: Seed the cells in a 96-well plate and treat with various concentrations of **1-bromo-1-chloropropane**. Include a positive control (LPS) and a vehicle control.

- Incubation: Incubate the cells for 24-48 hours.
- Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
- ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.
- Quantification: Determine the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve.

The compound is also implicated in triggering apoptosis in cells related to alopecia areata. A common method to detect apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation.

Materials:

- Primary cells from alopecia areata lesions or a relevant cell line
- **1-bromo-1-chloropropane**
- TUNEL assay kit
- Fluorescence microscope or flow cytometer
- Fixation and permeabilization buffers

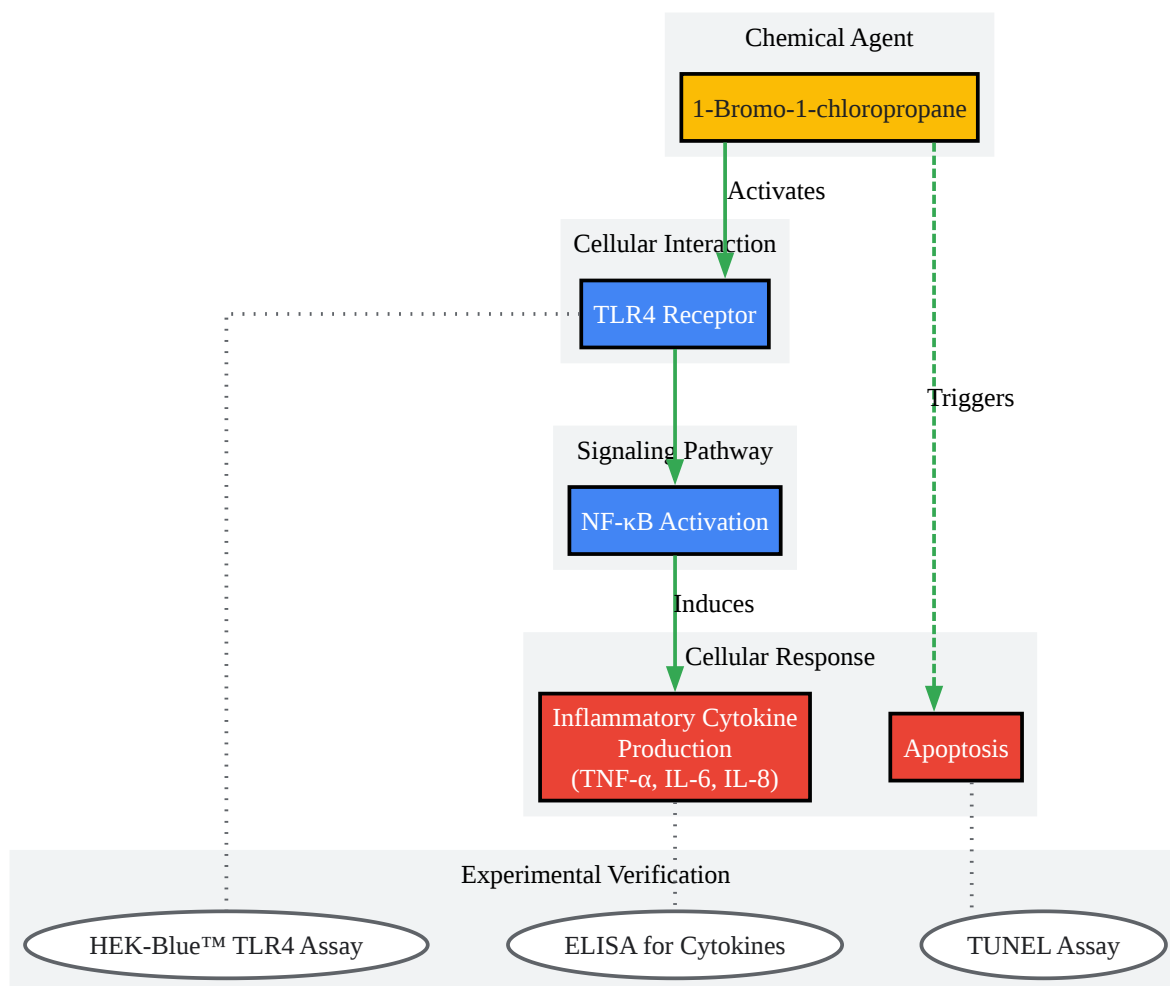
Procedure:

- Cell Treatment: Culture the target cells and treat them with different concentrations of **1-bromo-1-chloropropane** for a specified period (e.g., 24-48 hours).
- Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde and then permeabilize them to allow the labeling enzyme to enter the nucleus.
- TUNEL Staining: Perform the TUNEL staining according to the kit manufacturer's instructions. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

- Analysis: Analyze the cells using a fluorescence microscope to visualize the apoptotic cells (which will show nuclear fluorescence) or by flow cytometry for a quantitative analysis of the apoptotic cell population.

Signaling Pathway and Experimental Logic

The reported biological activities of **1-bromo-1-chloropropane** suggest an interaction with the innate immune system and cellular apoptotic machinery. The following diagram illustrates the proposed signaling pathway and the logical flow of the experimental investigations.



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Caption: Proposed signaling pathway and experimental validation for **1-bromo-1-chloropropane**.

Conclusion

1-Bromo-1-chloropropane is a chemical compound with defined physical and chemical properties. Preliminary data suggests it may have interesting biological activities, including the ability to modulate immune responses through the TLR4 pathway and induce apoptosis. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing this compound and further investigating its biological effects. It is crucial to note that while general methodologies are presented, specific experimental conditions may require optimization for this particular compound. Further research is warranted to fully elucidate the mechanisms of action and potential applications of **1-bromo-1-chloropropane** in drug development and other scientific disciplines.

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References

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